![molecular formula C30H46O3 B13397513 6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B13397513.png)

6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

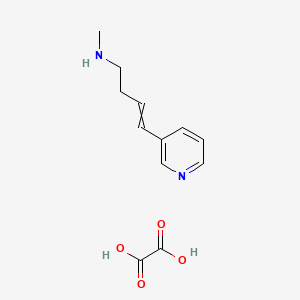

Lucidal, also known as lucialdehyde C, is a natural lanostane-type triterpene aldehyde. It is primarily isolated from the mushrooms Ganoderma lucidum and Ganoderma pfeifferi. Lucidal exhibits significant biological activities, including inhibitory effects against the enzyme alpha-glucosidase, making it a compound of interest in the fields of cancer and diabetes research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lucidal can be synthesized through various chemical reactions involving lanostane triterpenes. The synthetic routes typically involve the oxidation of lanostane derivatives to introduce the aldehyde group at the 26th position and the hydroxyl group at the 3rd position. The reaction conditions often include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent under controlled temperatures .

Industrial Production Methods: Industrial production of lucidal involves the extraction and purification from natural sources like Ganoderma lucidum. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The large-scale production focuses on optimizing yield and purity while maintaining the bioactivity of the compound .

Chemical Reactions Analysis

Types of Reactions: Lucidal undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of aldehyde groups to primary alcohols.

Substitution: Introduction of various functional groups at specific positions on the triterpene skeleton.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of lucidal, each with distinct biological activities .

Scientific Research Applications

Lucidal has a wide range of scientific research applications:

Mechanism of Action

Lucidal exerts its effects primarily through the inhibition of the enzyme alpha-glucosidase. This inhibition reduces the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels. The compound also exhibits cytotoxic effects on tumor cells by inducing apoptosis and inhibiting cell proliferation. The molecular targets and pathways involved include the modulation of glucose metabolism and the activation of apoptotic pathways .

Comparison with Similar Compounds

Lucidal is unique among triterpene aldehydes due to its specific inhibitory effects on alpha-glucosidase and its potent anticancer properties. Similar compounds include:

Ganoderic acids: Other triterpenes from Ganoderma species with varying biological activities.

Betulinic acid: A triterpene with anticancer and anti-inflammatory properties.

Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.

Lucidal stands out due to its dual role in both cancer and diabetes research, highlighting its potential as a multifunctional therapeutic agent .

Properties

IUPAC Name |

6-(3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,18,20-21,24-25,33H,8,10-17H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOYBULRRJNPSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-Methyl 2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B13397431.png)

![2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B13397455.png)

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13397478.png)

![Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)

![1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one](/img/structure/B13397507.png)